molecular formula C17H17ClN2O3S B2940826 3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899979-70-5

3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide

Cat. No. B2940826
CAS RN: 899979-70-5
M. Wt: 364.84
InChI Key: IFEDOGPTNNVRAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide” consists of a benzamide core with a 3-chloro substitution and a 4-substitution of a 1,1-dioxothiazinan-2-yl group . The molecular weight of this compound is 364.84.

Scientific Research Applications

Environmental Science

In environmental science, the compound could be investigated for its degradation products and their environmental impact. Understanding its breakdown could inform the assessment of related compounds’ environmental risks.

Each application area presents a rich field for exploration, and the compound’s unique chemical structure offers numerous possibilities for innovation and discovery in scientific research. While the search results did not provide specific details on the applications, the potential uses outlined above are based on the compound’s chemical structure and common practices in related fields of research .

properties

IUPAC Name

3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEDOGPTNNVRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide

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